molecular formula C10H6Cl2N2O B1311198 2-Chloro-4-(4-chlorophenoxy)pyrimidine CAS No. 444791-81-5

2-Chloro-4-(4-chlorophenoxy)pyrimidine

Cat. No.: B1311198
CAS No.: 444791-81-5
M. Wt: 241.07 g/mol
InChI Key: ZXNQLIBMSWBQJK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H6Cl2N2O and its molecular weight is 241.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine-Thiones Derivatives : Pyrimidine-thiones derivatives have been synthesized and showed inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These derivatives also exhibited antioxidant activities (Taslimi et al., 2018).
  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) Thieno [3, 2-d] Pyrimidine : This compound is an intermediate for small molecule anticancer drugs. A rapid synthetic method for these compounds was established (Zhou et al., 2019).
  • N-(3-(4-Chlorophenoxy)benzyl)-2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-Amine Synthesis : A method was developed to synthesize this compound, and docking studies were carried out to determine its properties (Bommeraa et al., 2019).

Biological and Pharmacological Activities

  • Antiallergic Potential : Certain pyrimidine derivatives have shown potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen (Lesher et al., 1982).
  • Antioxidant Properties : Pyrimidine derivatives possess antioxidant activities, contributing to their biological significance (Rani et al., 2012).
  • Antiviral and Antiproliferative Activity : Certain 4-substituted and 4,5-disubstituted pyrimidines have shown antiviral and antiproliferative activities against various viral strains and cell lines (Pudlo et al., 1990).

Agricultural and Industrial Applications

  • Ultrasonic Evaluation of Pyrimidine Derivatives : The acoustical properties of 2-mercapto substituted pyrimidines were investigated for their potential industrial and medicinal applications (Bodke et al., 2014).
  • Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to pyrimidine, demonstrated fungicidal activity, showing their potential in agrochemical applications (Kuzenkov et al., 2009).

Future Directions

The future directions of 2-Chloro-4-(4-chlorophenoxy)pyrimidine research could involve exploring its potential bioactivity . The introduction of hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQLIBMSWBQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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